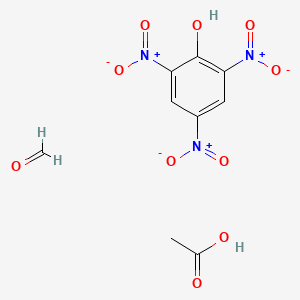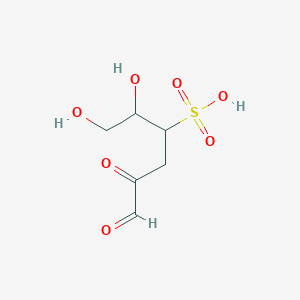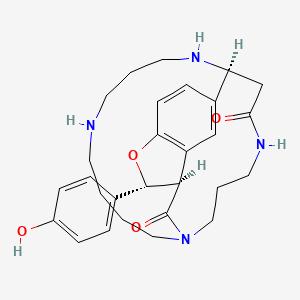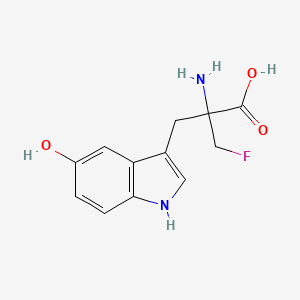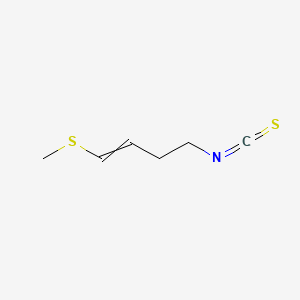
4-(METHYLTHIO)-3-BUTENYLISOTHIOCYANATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-3-butenylisothiocyanate can be achieved through the enzymatic degradation of its glucosinolate precursor, 4-(methylthio)-3-butenyl glucosinolate, by the enzyme myrosinase . This reaction typically occurs when the plant tissue is damaged, such as during grating or chewing .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, particularly daikon. The extraction process includes grinding the plant material to release the enzyme myrosinase, which then catalyzes the conversion of the glucosinolate precursor to the isothiocyanate . The compound can then be isolated and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylthio)-3-butenylisothiocyanate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Substitution: It can participate in substitution reactions with nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
4-(Methylthio)-3-butenylisothiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Medicine: Research has shown that it may have antimicrobial and anti-inflammatory properties.
Industry: It is used in the food industry for its flavoring properties and as a natural preservative.
Mécanisme D'action
The mechanism of action of 4-(methylthio)-3-butenylisothiocyanate involves its interaction with cellular proteins and enzymes. It can modify cysteine residues in proteins, leading to the inhibition of enzyme activity and the induction of apoptosis in cancer cells . The compound also activates various signaling pathways, including the Nrf2 pathway, which is involved in the cellular response to oxidative stress .
Comparaison Avec Des Composés Similaires
4-(Methylthio)-3-butenylisothiocyanate is unique among isothiocyanates due to its specific structure and biological activity. Similar compounds include:
Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Sulforaphane: Found in broccoli, known for its potent anticancer properties.
Phenethyl isothiocyanate: Found in watercress, known for its chemopreventive properties.
Compared to these compounds, this compound has a unique methylthio group, which contributes to its distinct flavor and potential health benefits .
Propriétés
Numéro CAS |
51598-96-0 |
|---|---|
Formule moléculaire |
C6H9NS2 |
Poids moléculaire |
159.3 g/mol |
Nom IUPAC |
4-isothiocyanato-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H9NS2/c1-9-5-3-2-4-7-6-8/h3,5H,2,4H2,1H3 |
Clé InChI |
RYSPJKHYSHFYEB-UHFFFAOYSA-N |
SMILES |
CSC=CCCN=C=S |
SMILES canonique |
CSC=CCCN=C=S |
Synonymes |
4-(methylthio)-3-butenyl isothiocyanate 4-methylthio-3-butenyl isothiocyanate raphasatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


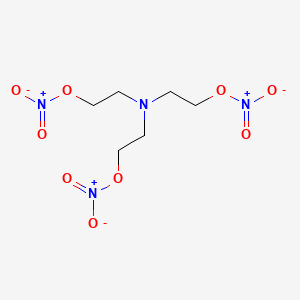

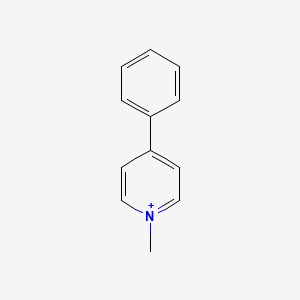
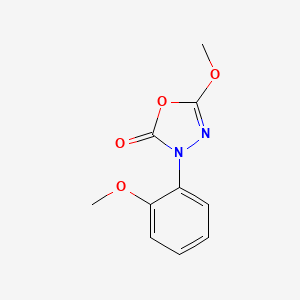
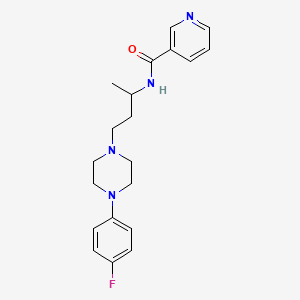


![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1210440.png)

